molecular formula C24H23N5O3S B282717 4-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide

4-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide

Cat. No. B282717
M. Wt: 461.5 g/mol
InChI Key: BLPUIYZPEKHSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide is a chemical compound with potential applications in scientific research. This compound is a benzamide derivative with a triazole ring and a sulfanyl group.

Mechanism of Action

The mechanism of action of 4-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide involves the inhibition of enzymes involved in the biosynthesis of nucleic acids. This compound has been shown to inhibit thymidylate synthase, which is involved in the synthesis of DNA. Additionally, this compound has been found to inhibit dihydrofolate reductase, which is involved in the synthesis of tetrahydrofolate, an essential cofactor for nucleic acid synthesis.
Biochemical and Physiological Effects:
4-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide has been shown to have biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been reported to have antifungal and antibacterial activity by inhibiting the growth of certain microorganisms.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide in lab experiments include its potential anticancer, antifungal, and antibacterial activity. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide. One potential direction is to investigate its potential as a treatment for parasitic infections. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 4-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide involves the reaction of 2,5-dimethoxybenzoyl chloride with 5-mercapto-1-phenyl-1H-1,2,4-triazole in the presence of triethylamine. The resulting intermediate is then reacted with ammonium carbonate and hydrazine hydrate to yield the final product.

Scientific Research Applications

4-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide has potential applications in scientific research. This compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been reported to have antifungal and antibacterial activity. Additionally, this compound has been found to inhibit the growth of certain parasites.

properties

Molecular Formula

C24H23N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-(2,5-dimethoxyphenyl)benzamide

InChI

InChI=1S/C24H23N5O3S/c1-31-19-12-13-21(32-2)20(14-19)26-22(30)17-10-8-16(9-11-17)15-33-24-28-27-23(25)29(24)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H2,25,27)(H,26,30)

InChI Key

BLPUIYZPEKHSIE-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(N3C4=CC=CC=C4)N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(N3C4=CC=CC=C4)N

Origin of Product

United States

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